
Lumiracoxib Acyl-beta-D-glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lumiracoxib Acyl-beta-D-glucuronide is a metabolite of Lumiracoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is formed through the conjugation of Lumiracoxib with glucuronic acid, resulting in a glucuronide derivative. It is known for its role in the metabolism and excretion of Lumiracoxib in the body .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lumiracoxib Acyl-beta-D-glucuronide typically involves the enzymatic or chemical conjugation of Lumiracoxib with glucuronic acid. The reaction is often carried out in the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to Lumiracoxib. The reaction conditions usually include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using recombinant UGT enzymes. The process is optimized for high yield and purity, with careful control of reaction parameters such as pH, temperature, and enzyme concentration. The product is then purified using chromatographic techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions: Lumiracoxib Acyl-beta-D-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the cleavage of the glucuronide bond and release of Lumiracoxib and glucuronic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the compound, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the compound, although this is less common.
Major Products Formed: The major products formed from these reactions include Lumiracoxib, glucuronic acid, and various hydroxylated or reduced derivatives of Lumiracoxib .
科学研究应用
Pharmacokinetics and Metabolism
Lumiracoxib undergoes extensive metabolism in the liver, primarily through glucuronidation, where it forms acyl glucuronides like Lumiracoxib Acyl-beta-D-glucuronide. This metabolic pathway significantly influences the pharmacokinetic profile of the drug:
- Formation and Stability : Acyl glucuronides are known for their stability and reactivity, impacting drug distribution and clearance rates. The stability of this compound is crucial for understanding its therapeutic window and potential toxicity .
- Protein Binding : The formation of acyl glucuronides can alter the binding affinity of drugs to plasma proteins, which may enhance or diminish their pharmacological effects .
Immunogenicity and Adverse Drug Reactions
Research has indicated that this compound may have immunogenic properties that could contribute to adverse drug reactions:
- T-cell Activation : Studies suggest that acyl glucuronides can elicit T-cell responses, potentially leading to hypersensitivity reactions. For instance, a genome-wide association study identified specific HLA alleles associated with Lumiracoxib-induced liver injury, indicating a role for immune-mediated mechanisms in adverse reactions .
- Covalent Binding to Proteins : The reactivity of acyl glucuronides with proteins raises concerns about idiosyncratic drug reactions. Evidence suggests that these compounds can form adducts with proteins, which may trigger immune responses leading to liver injury .
Therapeutic Implications
The therapeutic applications of this compound are primarily linked to its role as a metabolite influencing the efficacy and safety profile of Lumiracoxib:
- Pain Management : As an active metabolite, this compound contributes to the analgesic effects of Lumiracoxib. Understanding its pharmacokinetic properties helps optimize dosing regimens for effective pain management in patients with inflammatory conditions .
- Risk Assessment in Drug Development : The assessment of acyl glucuronides, including their formation and stability, is now a standard practice in pharmaceutical development to mitigate risks associated with drug-induced liver injury .
Case Studies and Research Findings
Several studies have documented the implications of this compound in clinical settings:
作用机制
The mechanism of action of Lumiracoxib Acyl-beta-D-glucuronide involves its formation as a metabolite of Lumiracoxib. Lumiracoxib inhibits the enzyme cyclooxygenase-2 (COX-2), reducing the synthesis of prostaglandins that mediate inflammation and pain. The glucuronide conjugate is formed in the liver and excreted in the urine, facilitating the elimination of Lumiracoxib from the body .
相似化合物的比较
- Diclofenac Acyl-beta-D-glucuronide
- Ibuprofen Acyl-beta-D-glucuronide
- Naproxen Acyl-beta-D-glucuronide
Comparison: Lumiracoxib Acyl-beta-D-glucuronide is unique due to its high selectivity for COX-2 inhibition, which reduces gastrointestinal side effects compared to non-selective NSAIDs like Diclofenac and Ibuprofen. Additionally, its chemical structure, which includes a fluorine atom and a methyl group, distinguishes it from other acyl glucuronides .
生物活性
Lumiracoxib Acyl-beta-D-glucuronide is a significant metabolite of Lumiracoxib, a selective non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase-2 (COX-2). Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, safety, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and implications for drug metabolism.
Overview of Lumiracoxib
Lumiracoxib is known for its effectiveness in treating pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The drug's selective inhibition of COX-2 leads to reduced production of pro-inflammatory prostaglandins while sparing COX-1, which is responsible for maintaining gastric mucosal integrity. However, the formation of this compound through glucuronidation plays a pivotal role in its metabolism and potential toxicity.
Chemical Structure
This compound features an acyl glucuronide structure, which is characterized by the conjugation of Lumiracoxib with glucuronic acid. This modification enhances the compound's solubility and facilitates its excretion from the body.
Inhibition of Cyclooxygenase Enzymes
The primary mechanism through which this compound exerts its biological activity involves interaction with cyclooxygenase enzymes:
- COX-2 Inhibition : The compound retains the ability to inhibit COX-2, similar to its parent compound, thereby reducing inflammation and pain.
- Potential Altered Interactions : The acyl glucuronide form may exhibit different binding affinities or reactivity compared to Lumiracoxib itself, potentially influencing its pharmacokinetics and pharmacodynamics.
Biochemical Pathways
The metabolism of Lumiracoxib involves several pathways:
- Glucuronidation : This process transforms Lumiracoxib into various metabolites, including this compound. This pathway is essential for detoxification and elimination from the body.
- Formation of Reactive Metabolites : Studies have shown that Lumiracoxib can generate reactive metabolites that may contribute to hepatotoxicity. The acyl glucuronides formed can interact with cellular macromolecules, leading to potential adverse effects .
Absorption and Bioavailability
Lumiracoxib exhibits good oral bioavailability (approximately 74%) and reaches peak plasma concentrations within 2 hours post-administration. The formation of its glucuronide metabolite is crucial for its elimination and overall pharmacokinetic profile.
Stability and Reactivity
The stability of this compound in biological systems is a critical factor influencing its biological activity. Research indicates that these metabolites can be chemically unstable, undergoing rearrangements that may lead to the formation of additional reactive species .
Hepatotoxicity Concerns
Research has highlighted a correlation between Lumiracoxib use and liver injury. A genome-wide association study identified specific HLA alleles associated with increased risk for lumiracoxib-induced liver injury. This suggests that immune-mediated mechanisms may play a role in adverse drug reactions linked to this metabolite .
Clinical Observations
Clinical studies have reported cases where patients experienced severe liver injury after administration of Lumiracoxib. These findings underscore the importance of monitoring liver function in patients receiving this medication, particularly those with pre-existing liver conditions or genetic predispositions .
Comparative Analysis with Other Acyl Glucuronides
Compound Name | Structure/Properties | Unique Features |
---|---|---|
Mycophenolic Acid Acyl Glucuronide | Derived from mycophenolic acid | Involved in immune modulation |
Zomepirac Acyl Glucuronide | A metabolite of zomepirac | Associated with acute kidney injury |
Diclofenac Acyl Glucuronide | Metabolite of diclofenac | Known for significant protein binding |
This compound | Derived from lumiracoxib | Distinct reactivity; potential for protein adduction |
This table illustrates how this compound compares to other acyl glucuronides in terms of structure and biological implications. Its unique metabolic pathway raises concerns regarding safety assessments in drug development.
属性
IUPAC Name |
(3R,4R,5R,6R)-6-[2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFNO8/c1-9-5-6-13(24-15-11(22)3-2-4-12(15)23)10(7-9)8-14(25)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h2-7,16-19,21,24,26-28H,8H2,1H3,(H,29,30)/t16-,17-,18-,19?,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVZOJTWMGGTTK-CPELYELLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O[C@@H]3[C@@H]([C@@H]([C@H](C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFNO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。